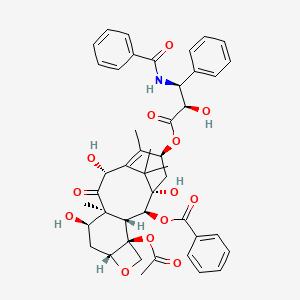

![molecular formula C8H15NO6S B1142078 (2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid CAS No. 115184-30-0](/img/structure/B1142078.png)

(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

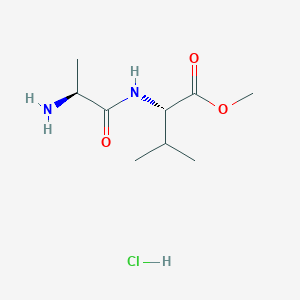

(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C8H15NO6S and its molecular weight is 253.273. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

The chemical compound (2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid, while not directly mentioned in the available literature, is related to a class of compounds known as thiazolidines. Thiazolidines and their derivatives, including thiazolidinediones, have been extensively researched for their pharmacological potential and applications in medicinal chemistry. This summary focuses on the broader class to which the specified compound belongs, highlighting its implications in scientific research without discussing drug usage or side effects.

Thiazolidines in Scientific Research

Thiazolidines are heterocyclic compounds that contain a sulfur atom in a five-membered ring. This structural motif is significant in medicinal chemistry due to its presence in various bioactive compounds. The literature provides insights into the synthesis, structural stability, and biological activities of thiazolidines and their derivatives. These compounds demonstrate a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.

Synthesis and Green Chemistry : The synthesis of thiazolidines has evolved significantly, with an emphasis on green chemistry methodologies. These approaches aim to enhance the selectivity, purity, and yield of the compounds while minimizing environmental impact. The synthesis techniques include multicomponent reactions, click reactions, nano-catalysis, and other methods that align with the principles of green chemistry (Santos et al., 2018).

Biological Activities : Thiazolidines and their derivatives exhibit a broad spectrum of biological activities. These include anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects. The diversity in biological response underscores the therapeutic potential of thiazolidine motifs, prompting further research into their pharmacological applications (Sahiba et al., 2020).

Molecular Docking and Pharmacological Evaluation : The exploration of thiazolidines extends to their molecular docking studies and pharmacological evaluation, particularly in the context of anticancer and anti-inflammatory properties. These studies aim to understand the interaction between thiazolidine derivatives and biological targets, facilitating the design of more effective therapeutic agents (Raut et al., 2020).

Properties

IUPAC Name |

(4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4-,5+,6-,7?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZXTDUDXXPCMJ-VOJFLOGESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)[C@H]([C@@H]([C@H](CO)O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.